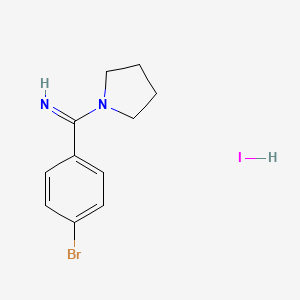![molecular formula C18H22BrN5O2S B2852505 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL CAS No. 851809-71-7](/img/structure/B2852505.png)
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a hydroxyethyl piperazine moiety, and a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves a multi-step processThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives.
Scientific Research Applications
5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cis-[4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Methanone
Uniqueness
What sets 5-[(4-BROMOPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]-2-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-[(4-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMHCDHLPBKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
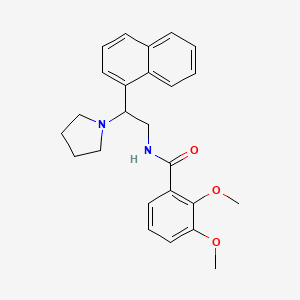
![5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)
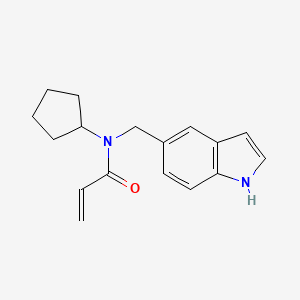
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2852426.png)
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)
![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)
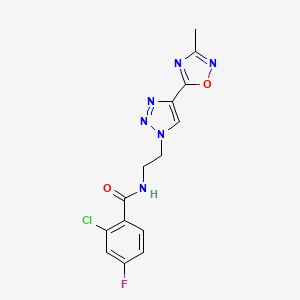
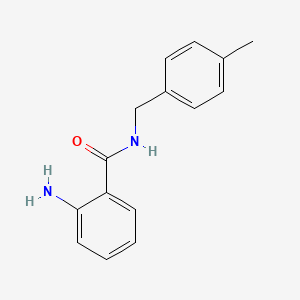
![1,6,7-trimethyl-8-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852436.png)

![N-[2-[[4-(Dimethylamino)phenyl]methyl]pyrazol-3-yl]-4-formylbenzamide](/img/structure/B2852439.png)


